molecular formula C18H21ClN2 B5689896 1-benzyl-4-(4-chlorobenzyl)piperazine

1-benzyl-4-(4-chlorobenzyl)piperazine

Cat. No. B5689896
M. Wt: 300.8 g/mol
InChI Key: FRIQZWIBPJLZSO-UHFFFAOYSA-N
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Description

1-benzyl-4-(4-chlorobenzyl)piperazine, commonly known as benzylpiperazine (BZP), is a synthetic stimulant drug that belongs to the class of piperazine derivatives. It was initially developed as a potential antidepressant but later gained popularity as a recreational drug due to its euphoric and stimulant effects. BZP has been banned in several countries due to its potential for abuse and adverse health effects. However, it continues to be a subject of scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

1-benzyl-4-(4-chlorobenzyl)piperazine exerts its effects by acting as a dopamine and serotonin releasing agent, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, with users reporting feelings of euphoria, increased energy, and enhanced sociability. 1-benzyl-4-(4-chlorobenzyl)piperazine also has some affinity for adrenergic receptors, which may contribute to its stimulant effects.
Biochemical and Physiological Effects
1-benzyl-4-(4-chlorobenzyl)piperazine has several biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also affects the levels of various neurotransmitters in the brain, leading to alterations in mood, behavior, and cognition. Chronic use of 1-benzyl-4-(4-chlorobenzyl)piperazine has been associated with adverse health effects, including cardiovascular and neurological disorders.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(4-chlorobenzyl)piperazine has several advantages for use in laboratory experiments, including its well-defined chemical structure and known mechanism of action. It can be easily synthesized and purified, making it a useful tool for studying the effects of dopamine and serotonin release on behavior and cognition. However, its potential for abuse and adverse health effects limits its use in human studies, and caution should be exercised when working with this compound.

Future Directions

There are several potential future directions for research on 1-benzyl-4-(4-chlorobenzyl)piperazine, including its use as a novel antidepressant drug and cognitive enhancer. Further studies are needed to determine the safety and efficacy of 1-benzyl-4-(4-chlorobenzyl)piperazine in human populations, as well as its potential for abuse and dependence. Additionally, the potential neuroprotective effects of 1-benzyl-4-(4-chlorobenzyl)piperazine should be investigated, as some studies have suggested that it may have antioxidant and anti-inflammatory properties. Overall, 1-benzyl-4-(4-chlorobenzyl)piperazine remains a subject of scientific interest and may hold promise for the development of new therapeutic agents.

Synthesis Methods

1-benzyl-4-(4-chlorobenzyl)piperazine can be synthesized through several methods, including the condensation of benzyl chloride with piperazine and the reaction of benzyl cyanide with piperazine. The most common method involves the reaction of benzyl chloride with 1-(4-chlorobenzyl)piperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

1-benzyl-4-(4-chlorobenzyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and other neuropsychiatric disorders. Several studies have demonstrated the antidepressant and anxiolytic effects of 1-benzyl-4-(4-chlorobenzyl)piperazine in animal models, suggesting its potential as a novel antidepressant drug. 1-benzyl-4-(4-chlorobenzyl)piperazine has also been investigated for its potential as a cognitive enhancer, with some studies reporting improved memory and attention in animal models.

properties

IUPAC Name

1-benzyl-4-[(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIQZWIBPJLZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(4-chlorobenzyl)piperazine

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